1-[3'-(3-CHLORO-2-METHYLPHENYL)-3,3-BIS(4-ETHYLPHENYL)-3H,3'H-SPIRO[2-BENZOTHIOPHENE-1,2'-[1,3,4]THIADIAZOL]-5'-YL]ETHAN-1-ONE
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Overview
Description
1-[3’-(3-chloro-2-methylphenyl)-3,3-bis(4-ethylphenyl)-3H,3’H-spiro[2-benzothiophene-1,2’-[1,3,4]thiadiazol]-5’-yl]ethanone is a complex organic compound characterized by its spiro structure, which includes a benzothiophene and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3’-(3-chloro-2-methylphenyl)-3,3-bis(4-ethylphenyl)-3H,3’H-spiro[2-benzothiophene-1,2’-[1,3,4]thiadiazol]-5’-yl]ethanone typically involves multiple steps:
Formation of the Benzothiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thiadiazole Ring: This step often involves the reaction of the benzothiophene derivative with thiosemicarbazide, followed by cyclization.
Spiro Compound Formation: The spiro linkage is formed by reacting the intermediate with suitable electrophiles under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
1-[3’-(3-chloro-2-methylphenyl)-3,3-bis(4-ethylphenyl)-3H,3’H-spiro[2-benzothiophene-1,2’-[1,3,4]thiadiazol]-5’-yl]ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
The major products depend on the specific reaction conditions but can include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
1-[3’-(3-chloro-2-methylphenyl)-3,3-bis(4-ethylphenyl)-3H,3’H-spiro[2-benzothiophene-1,2’-[1,3,4]thiadiazol]-5’-yl]ethanone has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: Acts as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action for this compound in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro structure allows for unique binding interactions, which can modulate the activity of these targets. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 1-[3’-(3-chloro-2-methylphenyl)-3,3-bis(4-methylphenyl)-3H,3’H-spiro[2-benzothiophene-1,2’-[1,3,4]thiadiazol]-5’-yl]ethanone
- 1-[3’-(3-chloro-2-methylphenyl)-3,3-bis(4-phenyl)-3H,3’H-spiro[2-benzothiophene-1,2’-[1,3,4]thiadiazol]-5’-yl]ethanone
Uniqueness
The unique aspect of 1-[3’-(3-chloro-2-methylphenyl)-3,3-bis(4-ethylphenyl)-3H,3’H-spiro[2-benzothiophene-1,2’-[1,3,4]thiadiazol]-5’-yl]ethanone lies in its specific substitution pattern and spiro linkage, which confer distinct chemical and biological properties compared to its analogs.
This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C34H31ClN2OS2 |
---|---|
Molecular Weight |
583.2g/mol |
IUPAC Name |
1-[4-(3-chloro-2-methylphenyl)-3',3'-bis(4-ethylphenyl)spiro[1,3,4-thiadiazole-5,1'-2-benzothiophene]-2-yl]ethanone |
InChI |
InChI=1S/C34H31ClN2OS2/c1-5-24-14-18-26(19-15-24)33(27-20-16-25(6-2)17-21-27)28-10-7-8-11-29(28)34(40-33)37(36-32(39-34)23(4)38)31-13-9-12-30(35)22(31)3/h7-21H,5-6H2,1-4H3 |
InChI Key |
AKEZTPGABHWHIN-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C2(C3=CC=CC=C3C4(S2)N(N=C(S4)C(=O)C)C5=C(C(=CC=C5)Cl)C)C6=CC=C(C=C6)CC |
Canonical SMILES |
CCC1=CC=C(C=C1)C2(C3=CC=CC=C3C4(S2)N(N=C(S4)C(=O)C)C5=C(C(=CC=C5)Cl)C)C6=CC=C(C=C6)CC |
Origin of Product |
United States |
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